2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide
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Overview
Description
2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a propoxypyridinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2,4-difluoroaniline, which is then reacted with a suitable acylating agent to form an amide intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 5-propoxypyridine-3-carboxylic acid or its derivatives under conditions that facilitate the formation of the desired acetamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(2,4-dichlorophenyl)-N-(5-propoxypyridin-3-yl)acetamide
- 2-amino-2-(2,4-difluorophenyl)-N-(5-methoxypyridin-3-yl)acetamide
- 2-amino-2-(2,4-difluorophenyl)-N-(5-ethoxypyridin-3-yl)acetamide
Uniqueness
2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide is unique due to the presence of both difluorophenyl and propoxypyridinyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets or improve its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c1-2-5-23-12-7-11(8-20-9-12)21-16(22)15(19)13-4-3-10(17)6-14(13)18/h3-4,6-9,15H,2,5,19H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQKQPKITXRLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=CC(=C1)NC(=O)C(C2=C(C=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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